4-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Overview
Description
4-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring.
Preparation Methods
The synthesis of 4-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE involves several steps:
Starting Materials: The synthesis begins with 4-(chloromethyl)benzonitrile and 4-methylpiperazine.
Substitution Reaction: 4-(chloromethyl)benzonitrile undergoes a substitution reaction with 4-methylpiperazine to form 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile.
Hydrolysis: The nitrile group is then hydrolyzed to form 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
Condensation: This intermediate is then condensed with 4-methylbenzenesulfonamide under appropriate conditions to yield the final product.
Chemical Reactions Analysis
4-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
4-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a tyrosine kinase inhibitor, particularly in the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors.
Biological Research: The compound is studied for its role in inhibiting specific protein kinases, which are crucial in cell signaling pathways.
Industrial Applications: It is used in the synthesis of other pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The compound exerts its effects by inhibiting tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades. By binding to the ATP-binding site of these kinases, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
4-METHYL-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE is similar to other tyrosine kinase inhibitors such as imatinib and dasatinib. it is unique in its specific binding affinity and selectivity for certain tyrosine kinases . Other similar compounds include:
Properties
IUPAC Name |
4-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-16-3-9-19(10-4-16)25(23,24)20-15-17-5-7-18(8-6-17)22-13-11-21(2)12-14-22/h3-10,20H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTKGQICCRGZKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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